molecular formula C19H17ClN4 B1459932 Fenbuconazole (phenyl D5) CAS No. 1398066-06-2

Fenbuconazole (phenyl D5)

Cat. No. B1459932
M. Wt: 341.8 g/mol
InChI Key: RQDJADAKIFFEKQ-RALIUCGRSA-N
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Description

Fenbuconazole, also known as RH 7592 , is a triazole fungicide . It exhibits systemic , protectant , and curative actions. Its low aqueous solubility makes it soluble in various organic solvents, and it is non-volatile . Depending on local conditions, fenbuconazole can persist in both soil and water systems. Notably, it is not expected to leach to groundwater due to its physico-chemical properties .


Molecular Structure Analysis

Fenbuconazole is a chiral molecule , existing as a racemate of the R- and S-forms. Its chemical formula is C₁₉H₁₇ClN₄ , and the canonical SMILES representation is: C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N .

Scientific Research Applications

Environmental Behavior and Degradation

Enantioselective Transformation and Degradation in Soils Fenbuconazole, with its chiral center, exhibits enantioselective degradation in soil, showing a preference for the degradation of (-)-fenbuconazole over its (+) enantiomer. This stereoselective behavior extends to its metabolites, RH-9129 and RH-9130, with varying patterns of concentration across different soil types. The study provides the first experimental evidence on the stereoselective degradation of fenbuconazole and its metabolites, contributing to a better understanding of its environmental fate (Li et al., 2012).

Impact on Non-Target Species

Developmental Toxicity in Zebrafish Embryos Exposure to Fenbuconazole at concentrations as low as 500 ng/L can significantly impact the development of zebrafish embryos, causing pericardial edema, spine curvature, disturbed cardiac function, and shortened lower jaw. This highlights the fungicide's potential toxicity to aquatic life, necessitating careful consideration in its application to minimize environmental impact (Wu et al., 2018).

Isomerization and Chemical Analysis

Isomerization Under UV-visible Irradiation Fenbuconazole undergoes isomerization when exposed to UV-visible light, creating various isomeric structures with potentially higher toxicities than the parent compound. This phenomenon raises concerns about the stability and safety of fenbuconazole residues on treated crops, especially those exposed to sunlight (Lassalle et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJADAKIFFEKQ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044315
Record name 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbuconazole (phenyl D5)

CAS RN

1398066-06-2
Record name 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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